molecular formula C8H7N5O2 B1366049 2-amino-4-(1H-tetrazol-5-yl)benzoic acid CAS No. 872473-26-2

2-amino-4-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B1366049
CAS No.: 872473-26-2
M. Wt: 205.17 g/mol
InChI Key: BVKCZFZLDIFHRB-UHFFFAOYSA-N
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Description

2-amino-4-(1H-tetrazol-5-yl)benzoic acid is a chemical compound with the molecular formula C8H7N5O2 and a molecular weight of 205.18 g/mol . This compound features a benzoic acid core substituted with an amino group and a tetrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid typically involves multistep reactions. One common method includes the reaction of 4-cyanobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring . The amino group can be introduced through nitration followed by reduction processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and tetrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design as a bioisostere .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(1H-tetrazol-5-yl)benzoic acid is unique due to its combination of an amino group, a tetrazole ring, and a benzoic acid core. This combination provides a versatile scaffold for various chemical modifications and applications in multiple fields .

Properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCZFZLDIFHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406376
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872473-26-2
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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